4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol
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Overview
Description
4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core fused with a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would typically include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and alkylating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. The compound binds to the active site of these receptors, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and have been studied for their biological activities.
4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid: Another compound with a similar core structure, used in different applications.
Uniqueness
4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit fibroblast growth factor receptors with high potency makes it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-11-5-3-9(4-6-11)12-8-10-2-1-7-14-13(10)15-12/h1-8,16H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQLYCMLGSOHOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)C3=CC=C(C=C3)O)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does Sibiriline interact with RIPK1 and what are the downstream effects of this interaction?
A1: Sibiriline acts as a competitive inhibitor of RIPK1, specifically targeting the ATP-binding site of the kinase. [] This interaction effectively locks RIPK1 in an inactive conformation, preventing its participation in both necroptosis (a regulated form of cell death) and RIPK1-dependent apoptosis. [] By inhibiting RIPK1, Sibiriline has demonstrated protective effects against immune-mediated hepatitis in preclinical models. []
Q2: What is known about the metabolism of Sibiriline in living organisms?
A2: Research indicates that Sibiriline undergoes extensive metabolism, primarily through Phase II transformations such as glucuronidation and sulfation. [] In vitro studies using human HepaRG cells and in vivo experiments in mice identified 14 metabolites of Sibiriline. [] This metabolic profile provides initial insights into the drug's biotransformation and potential toxicological properties. []
Q3: What analytical techniques have been used to study Sibiriline and its metabolites?
A3: Researchers employed a combination of in silico predictions, in vitro experiments, and in vivo studies to characterize Sibiriline's metabolic fate. [] Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (LC-HRMS/MS) was utilized to analyze samples from cell cultures and mice plasma. [] Furthermore, molecular networking bioinformatics tools facilitated the visualization and interpretation of the LC-HRMS/MS data, enabling the identification of Sibiriline metabolites. []
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